molecular formula C22H20N2OS B11335403 N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,2-dimethylbenzamide

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,2-dimethylbenzamide

Cat. No.: B11335403
M. Wt: 360.5 g/mol
InChI Key: HKSDTCOTPZVADJ-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,2-DIMETHYLBENZAMIDE is a complex organic compound that features an indole ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,2-DIMETHYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1H-indole-3-carbaldehyde with thiophene-2-carbaldehyde, followed by the reaction with N,2-dimethylbenzamide under specific conditions. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid in toluene to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,2-DIMETHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,2-DIMETHYLBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,2-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by downregulating oncogenic miR-25 and upregulating tumor suppressors miR-30C and miR-107 . This suggests that the compound may exert its effects through direct interaction with DNA or by inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,2-DIMETHYLBENZAMIDE is unique due to its specific combination of indole, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular pathways makes it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C22H20N2OS

Molecular Weight

360.5 g/mol

IUPAC Name

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,2-dimethylbenzamide

InChI

InChI=1S/C22H20N2OS/c1-15-8-3-4-9-16(15)22(25)24(2)21(20-12-7-13-26-20)18-14-23-19-11-6-5-10-17(18)19/h3-14,21,23H,1-2H3

InChI Key

HKSDTCOTPZVADJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)C(C2=CC=CS2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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